molecular formula C9H12F2N2O2S B2370357 4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine CAS No. 24933-35-5

4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine

Cat. No.: B2370357
CAS No.: 24933-35-5
M. Wt: 250.26
InChI Key: IQODVBKYKUMBNJ-UHFFFAOYSA-N
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Description

4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine is a chemical compound with the molecular formula C₉H₁₂F₂N₂O₂S and a molecular weight of 250.27 g/mol . This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a benzene ring, which is further substituted with an ethyl group and two amino groups.

Preparation Methods

The synthesis of 4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine typically involves the following steps:

Chemical Reactions Analysis

4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The ethyl and amino groups further contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Difluoromethanesulfonyl-1-N-ethylbenzene-1,2-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(difluoromethylsulfonyl)-1-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2S/c1-2-13-8-4-3-6(5-7(8)12)16(14,15)9(10)11/h3-5,9,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQODVBKYKUMBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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